molecular formula C26H23NO4 B2855022 3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)-6-methylquinolin-4(1H)-one CAS No. 866809-42-9

3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)-6-methylquinolin-4(1H)-one

Cat. No. B2855022
CAS RN: 866809-42-9
M. Wt: 413.473
InChI Key: RNPVADUEKHOFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)-6-methylquinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Novel Synthesis Approaches

A study by Yadav et al. (2020) developed an efficient and eco-friendly synthesis method for novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This method involves a one-pot C–C and C–N bond-forming strategy from 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, without using any metal catalyst. The advantages of this protocol include operational simplicity, short reaction time, and the use of water as a solvent, making it environmentally friendly (Maruti B. Yadav, S. S. Vagh, & Y. Jeong, 2020).

Structural and Synthetic Insights

Gür et al. (2020) explored the synthesis and biological activities of Schiff bases derived from 1,3,4-thiadiazole compounds. One compound of interest, (E)-N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine, demonstrated significant DNA protective ability and cytotoxicity against cancer cell lines, indicating its potential for further pharmacological exploration (M. Gür, S. Yerlikaya, et al., 2020).

Radiochemical Applications

Al-Salahi et al. (2018) investigated the radioiodination and biodistribution of a newly synthesized compound, 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, in tumor-bearing mice. The compound was successfully labeled with radioactive iodine, showing significant uptake in tumors, which suggests its potential as a radiopharmaceutical for targeting cancer cells (R. Al-Salahi, M. E. Moustapha, et al., 2018).

Antioxidant Properties

Al-azawi (2016) synthesized quinazolin derivatives, including 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one, and evaluated their antioxidant activities. The study found that some of these compounds exhibited excellent scavenging capacities against DPPH and Nitric oxide (NO), outperforming common antioxidants like ascorbic acid, thus indicating their potential as effective antioxidants (Khalida F. Al-azawi, 2016).

properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-7-12-24-22(13-17)26(29)23(25(28)19-8-10-20(30-2)11-9-19)16-27(24)15-18-5-4-6-21(14-18)31-3/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVADUEKHOFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methylquinolin-4-one

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